Fosgonimeton sodium
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Overview
Description
Fosgonimeton sodium is a small molecule compound that has garnered significant attention for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer’s disease, dementia with Lewy bodies, and Parkinson’s disease dementia . This compound is a prodrug formulation designed to enhance the activity of the hepatocyte growth factor (HGF) and its receptor, MET, which are crucial for neuronal health and function .
Preparation Methods
Synthetic Routes and Reaction Conditions
Fosgonimeton sodium is synthesized through a series of chemical reactions that involve the formation of its active metabolite, fosgonimeton-active metabolite (fosgo-AM) . The synthetic route typically involves the use of various reagents and catalysts to achieve the desired chemical structure. The reaction conditions are carefully controlled to ensure the purity and efficacy of the final product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities . The process includes multiple purification steps to ensure the compound meets stringent quality standards required for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Fosgonimeton sodium undergoes several types of chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts . The reaction conditions, such as temperature, pressure, and pH, are optimized to achieve the desired chemical transformations .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound that retain its neuroprotective and neurotrophic properties .
Scientific Research Applications
Fosgonimeton sodium has a wide range of scientific research applications, including:
Mechanism of Action
Fosgonimeton sodium exerts its effects by enhancing the activity of the hepatocyte growth factor (HGF) and its receptor, MET . This activation promotes neuronal health by stimulating dendritic arborization, synaptogenesis, and neuroprotection . The compound also reduces oxidative stress, increases the expression of autophagic markers, and reduces tau pathology, thereby protecting neurons from amyloid-β-induced toxicity .
Comparison with Similar Compounds
Similar Compounds
Dihexa: An angiotensin IV analog that also activates HGF/MET signaling and promotes neuroplasticity.
Uniqueness
This compound is unique in its ability to enhance HGF/MET signaling through a prodrug formulation, which improves its pharmacokinetics and allows for higher blood and brain levels of the active metabolite . This makes it a promising candidate for the treatment of neurodegenerative diseases, offering potential advantages over other similar compounds .
Properties
CAS No. |
2091773-96-3 |
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Molecular Formula |
C27H44N4NaO8P |
Molecular Weight |
606.6 g/mol |
IUPAC Name |
sodium;[4-[(2S)-3-[[(2S,3S)-1-[(6-amino-6-oxohexyl)amino]-3-methyl-1-oxopentan-2-yl]amino]-2-(hexanoylamino)-3-oxopropyl]phenyl] hydrogen phosphate |
InChI |
InChI=1S/C27H45N4O8P.Na/c1-4-6-8-12-24(33)30-22(18-20-13-15-21(16-14-20)39-40(36,37)38)26(34)31-25(19(3)5-2)27(35)29-17-10-7-9-11-23(28)32;/h13-16,19,22,25H,4-12,17-18H2,1-3H3,(H2,28,32)(H,29,35)(H,30,33)(H,31,34)(H2,36,37,38);/q;+1/p-1/t19-,22-,25-;/m0./s1 |
InChI Key |
FKDVTTURUVVCAT-HEGDDJOISA-M |
Isomeric SMILES |
CCCCCC(=O)N[C@@H](CC1=CC=C(C=C1)OP(=O)(O)[O-])C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCCCCCC(=O)N.[Na+] |
Canonical SMILES |
CCCCCC(=O)NC(CC1=CC=C(C=C1)OP(=O)(O)[O-])C(=O)NC(C(C)CC)C(=O)NCCCCCC(=O)N.[Na+] |
Origin of Product |
United States |
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